molecular formula C14H17N3O2 B6630200 2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one

2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one

Cat. No.: B6630200
M. Wt: 259.30 g/mol
InChI Key: FXTDXSDMUGVEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one is a complex organic compound that features a unique combination of a pyrazine ring, a pyrrolidine ring, and a cyclopentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different functional properties and applications.

Scientific Research Applications

2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A simpler analog that lacks the pyrazine and cyclopentanone moieties.

    Pyrazine-2-carboxylic acid: Contains the pyrazine ring but lacks the pyrrolidine and cyclopentanone structures.

    Cyclopentanone: A basic ketone structure without the pyrazine and pyrrolidine rings.

Uniqueness

2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one is unique due to its combination of three distinct structural motifs, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-[1-(pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-13-5-1-3-10(13)12-4-2-8-17(12)14(19)11-9-15-6-7-16-11/h6-7,9-10,12H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTDXSDMUGVEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2CCCN2C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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